molecular formula C11H19N3O2 B3367796 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate CAS No. 19623-23-5

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate

Cat. No.: B3367796
CAS No.: 19623-23-5
M. Wt: 225.29 g/mol
InChI Key: VAOVFYFZTSFDHJ-UHFFFAOYSA-N
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Description

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate (CAS 19623-23-5) is a synthetic quinazoline derivative supplied as its monoacetate salt. The compound has a molecular formula of C9H15N3 for the free base and a monoisotopic mass of 165.1266 Da . Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their diverse chemical reactivities and broad range of biological activities, which have made them a central focus in medicinal chemistry research . These derivatives are investigated for numerous therapeutic applications, including as anticancer agents, anti-inflammatory compounds, antibacterial, and antiviral substances . The partially hydrogenated, or "hexahydro," structure of this specific compound may contribute to unique physicochemical properties and binding affinities that are valuable for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic purposes, nor for personal use. Researchers should note that safety data for this compound is limited. A lethal dose (LD Low ) of 100 mg/kg has been reported in mice via intraperitoneal administration, with observed toxic effects including flaccid paralysis and behavioral changes . Appropriate safety precautions and personal protective equipment should be used when handling this material.

Properties

IUPAC Name

acetic acid;4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.C2H4O2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6;1-2(3)4/h8H,2-5H2,1H3,(H3,10,11,12);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOVFYFZTSFDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2N=C(N1)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941396
Record name Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19623-23-5
Record name Quinazoline, 1,5,6,7,8,8a-hexahydro-2-amino-4-methyl-, monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Amino Group Reactivity

The C2-amino group participates in nucleophilic reactions:

  • Acylation : Reacts with acetic anhydride or acetyl chloride to form N-acetyl derivatives, though the acetate counterion in the parent compound may influence reactivity.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked derivatives, useful for further functionalization .

Protection/Deprotection Strategies

  • Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride, enabling selective reactions at other sites .

  • Acidolytic Cleavage : Boc groups are removed via HCl/MeOH at 40°C (24 h), regenerating the free amino group for subsequent reactions .

Hydrogenation/Dehydrogenation

  • The hexahydroquinazoline ring undergoes dehydrogenation with Pd/C or PtO₂ catalysts to form aromatic quinazolines, though regioselectivity depends on substituents .

  • Further hydrogenation of the 8a-position is possible under high-pressure H₂, but steric effects from the methyl group at C4 may limit reactivity.

Ultrasound-Assisted Modifications

Ultrasound enhances reaction efficiency for derivatives. For example:

  • Thiourea incorporation into the scaffold under ultrasound achieves 90% yield in 50 min (vs. 55% in 130 min conventionally) .

Salt Formation and Acid-Base Reactions

  • Acetate Formation : The free base reacts with acetic acid to form the acetate salt, improving solubility and stability.

  • Counterion Exchange : Treatment with stronger acids (e.g., HCl) replaces acetate with chloride, altering crystallinity and bioavailability .

Comparative Reaction Data

Reaction TypeConditionsYieldKey FeaturesSource
CyclocondensationNaH, DMF, 25°C19–28%Boc-protected intermediates
Ultrasound-assisted synthesisH₂O, 45°C, 40 min78–95%Catalyst-free, green chemistry
Boc DeprotectionHCl/MeOH, 40°C, 24 h>80%Mild cleavage conditions
Thiourea incorporationUltrasonic irradiation, 50 min90%Efficient one-pot method

Mechanistic Insights

  • Cyclocondensation Mechanism : Proceeds via Michael addition of the guanidine moiety to an enone, followed by intramolecular cyclization and dehydration .

  • Ultrasound Effects : Cavitation accelerates molecular collisions, reducing reaction time and improving yields .

Scientific Research Applications

Antitubercular Activity

Recent studies have indicated that derivatives of quinazoline compounds, including 2-amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate, exhibit promising antitubercular properties. These compounds have shown high binding affinity towards critical enzymes involved in the metabolism of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . This suggests that they could serve as lead compounds for the development of new antitubercular agents against multidrug-resistant strains.

Antidiabetic Potential

Quinazoline derivatives have also been investigated for their inhibitory effects on α- and β-glucosidases. These enzymes play a crucial role in carbohydrate metabolism and are targets for diabetes management. The ability of these compounds to inhibit these enzymes positions them as potential candidates for diabetes treatment .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods involving α-aminoamidines and bis-benzylidene cyclohexanones. These reactions typically occur under mild conditions and yield high amounts of the desired products . The ease of synthesis and functionalization opens pathways for creating diverse derivatives with tailored biological activities.

Structural Modifications

The presence of protecting groups in synthesized derivatives allows for further modifications to enhance their pharmacological profiles. For example, the cleavage of these protecting groups can lead to the formation of free amino groups that facilitate additional chemical transformations .

Toxicological Insights

Understanding the toxicological profile of this compound is essential for its application in drug development. Studies have reported acute toxicity data indicating that the compound can cause peripheral nerve effects and behavioral changes at certain doses . Such insights are crucial for assessing safety and efficacy in clinical settings.

Mechanism of Action

The mechanism by which 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Key Observations :

  • The acetate counterion may confer higher solubility in polar solvents relative to neutral analogs (e.g., Petrov’s pyrazoloquinazolines) .
  • Synthetic routes for the target compound likely prioritize hydrogenation steps, whereas fused-ring analogs rely on cyclization or condensation .
Pharmacological and Physicochemical Properties
Parameter Target Compound Pyrazoloquinazolines (Petrov 2013) Triazoloquinazolinones (Alagarsamy 2007)
Aromaticity Partially saturated Fully aromatic fused system Fully aromatic fused system
Solubility High (acetate salt) Moderate (neutral form) Low to moderate (neutral triazolo core)
Biological Activity Hypothesized CNS/kinase targeting Unreported H1-antihistaminic (IC50: 0.42–1.8 µM)
Lipophilicity (LogP) Moderate (methyl group) High (phenylamine substituent) High (benzyl/aryl groups)

Analysis :

  • H1-antihistaminic activity in Alagarsamy’s compounds correlates with planar triazoloquinazolinone structures, which favor receptor binding—a feature absent in the flexible hexahydro target .
  • The methyl group in the target compound balances lipophilicity, avoiding extreme hydrophobicity seen in Petrov’s phenylamine derivatives .
Stability and Reactivity
  • The hexahydro core in the target compound may confer oxidative stability compared to fully saturated analogs, which are prone to ring-opening reactions.
  • The amino group at position 2 provides a site for functionalization (e.g., acylations), contrasting with Petrov’s azoloquinazolines, where reactivity is localized to fused heterocycles .

Biological Activity

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate (CAS No. 19623-23-5) is an organic compound recognized for its unique quinazoline structure and potential biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3O2C_{11}H_{19}N_{3}O_{2}, with a molecular weight of approximately 225.29 g/mol. The structure consists of a bicyclic system formed by fused benzene and pyrimidine rings, characterized by the presence of an amino group and a methyl group that enhance its reactivity and biological potential.

Structural Representation

PropertyValue
CAS Registry Number19623-23-5
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Boiling Point297.3 °C
Flash Point133.6 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), HT-29 (colon cancer).
  • Findings : The compound exhibited significant cytotoxicity against MDA-MB-231 cells when compared to the positive control cisplatin. It was found to be less potent against SUIT-2 but showed promising activity against HT-29 cells .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, leading to modulation of their activity. This modulation can result in apoptosis in cancer cells and inhibition of cell proliferation.

Toxicity Profile

The toxicity profile of this compound has been assessed in various studies:

  • Acute Toxicity : In rodent models (mice), the lowest published lethal dose (LDLo) was reported at 100 mg/kg via intraperitoneal administration. Observed effects included peripheral nerve damage and behavioral changes such as hallucinations and convulsions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
2-Amino-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-oneNaphthalene derivativeAnticancer activity
N-(4-{[(2-amino-5-formyl-4-oxo...Complex amine derivativeAntimicrobial properties

The quinazoline structure of this compound distinguishes it from other compounds by providing specific interactions that enhance its biological efficacy .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound in drug development:

  • Cytotoxicity Assays : A series of experiments evaluated the cytotoxic effects across different cell lines demonstrating varied potency that suggests selective targeting mechanisms.
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis through mitochondrial pathways while also affecting cell cycle regulation by increasing sub-G1 phase populations.
  • Pharmacological Applications : The compound is being explored for broader applications beyond oncology due to its structural versatility which may allow for modifications leading to enhanced therapeutic profiles .

Q & A

Q. How can interdisciplinary approaches enhance research on this compound’s applications?

  • Methodological Answer : Combine cheminformatics (e.g., ICReDD’s reaction path search) with experimental validation. Integrate materials engineering (e.g., powder technology for formulation) and environmental science (e.g., life-cycle analysis of synthesis routes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 2
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate

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